![molecular formula C18H14FN7O2 B2745891 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1903153-57-0](/img/structure/B2745891.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14FN7O2 and its molecular weight is 379.355. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Synthesis
Application: The structural features of this compound suggest its utility in the synthesis of drugs. Compounds with similar frameworks have been used to create medications with various therapeutic effects, including antibacterial, antifungal, and anticancer properties .
Quantum Chemical Assessments
Application: The compound could be used in quantum chemical assessments to understand corrosion processes at a molecular level, providing insights into the most reactive sites and adsorption processes of similar molecules .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . It has been found to exhibit a mixed-type inhibition mode against AChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic transmission, which can have various downstream effects depending on the specific neural pathways involved.
Result of Action
The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can have various effects at the molecular and cellular levels. For instance, it has been observed to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress .
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2/c19-12-6-7-15-14(10-12)18(28)25(24-22-15)9-8-20-17(27)16-11-21-26(23-16)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYSJPUOFLMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
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